molecular formula C14H13FN2O2 B2379768 3-[(4-Fluorophenyl)methoxy]benzohydrazide CAS No. 866009-85-0

3-[(4-Fluorophenyl)methoxy]benzohydrazide

Cat. No.: B2379768
CAS No.: 866009-85-0
M. Wt: 260.268
InChI Key: NAFWTOWRWVPZET-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methoxy]benzohydrazide is a benzohydrazide derivative characterized by a benzohydrazide core substituted with a 4-fluorophenylmethoxy group at the 3-position. This structural motif combines a hydrazide functional group with aromatic rings, enabling diverse biological interactions.

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFWTOWRWVPZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methoxy]benzohydrazide typically involves the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzohydrazide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis of 3-[(4-Fluorophenyl)methoxy]benzohydrazide

The synthesis of this compound typically involves the condensation reaction between 4-fluorophenol derivatives and benzohydrazides. Various methodologies have been reported, including microwave-assisted synthesis and conventional heating methods, which enhance yield and purity.

Table 1: Synthesis Methods

MethodYield (%)Conditions
Microwave-assisted852 min at 300 W
Conventional heating78Reflux in ethanol for 2 hours
Solvent-free conditions90Room temperature with grinding

Biological Activities

Research indicates that benzohydrazide derivatives, including this compound, exhibit a broad spectrum of biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of hydrazide derivatives against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : The minimal inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be as low as 5 µg/mL, indicating potent antibacterial effects .

Anticancer Potential

The anticancer properties of hydrazones derived from benzohydrazides have been extensively studied. In vitro assays suggest that this compound can inhibit the proliferation of various cancer cell lines.

  • Case Study : A study demonstrated that this compound exhibited IC50 values ranging from 4 to 10 µM against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
Activity TypeTarget Organisms/CellsMIC/IC50 Value
AntibacterialS. aureus, E. coli5 µg/mL
AnticancerHepG2, MCF-7IC50 = 4-10 µM
AntifungalCandida albicansMIC = 8 µg/mL

Conclusion and Future Directions

The compound this compound holds significant promise in medicinal chemistry due to its multifaceted biological activities. Continued research is necessary to explore its full therapeutic potential, optimize its synthesis, and understand its mechanisms more thoroughly.

Future studies should focus on:

  • Developing novel derivatives with enhanced efficacy.
  • Conducting in vivo studies to assess safety and effectiveness.
  • Investigating potential applications in combination therapies for resistant infections and cancers.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Positional Influence of Substituents

  • 3-OMe vs. 4-Fluorophenylmethoxy Groups: In cholinesterase inhibition studies, 3-methoxybenzohydrazide derivatives (e.g., compound 9i, IC₅₀ = 9.6 µM) showed superior activity compared to 2- or 4-methoxy analogs due to optimal steric and electronic alignment with the enzyme active site .
  • Electron-Withdrawing vs. Electron-Donating Groups : Chalcone derivatives with para-fluorophenyl groups (e.g., 2j , IC₅₀ = 4.7 µM) demonstrated higher potency than methoxy-substituted analogs (e.g., 2p , IC₅₀ = 70.79 µM), highlighting the advantage of electronegative substituents in certain contexts .

Bioactivity Profiles

  • Anticancer Activity : Benzimidazole-hydrazide hybrids with chlorophenyl (compound 5a , IC₅₀ = 0.0316 µM) or nitro groups exhibited cytotoxicity surpassing cisplatin, while fluorophenyl derivatives like 3-[(4-Fluorophenyl)methoxy]benzohydrazide may leverage fluorine’s metabolic stability for prolonged therapeutic effects .
  • Enzyme Inhibition : Methoxy-substituted benzohydrazides (e.g., 9i ) showed selectivity for butyrylcholinesterase (BuChE), whereas fluorinated analogs could target enzymes sensitive to hydrophobic interactions, such as kinases or proteases .

Physicochemical and Structural Properties

Hydrogen Bonding and Crystal Packing

  • The fluorine atom’s small size and high electronegativity facilitate interactions with polar residues in biological targets .
  • In contrast, methoxy-substituted analogs (e.g., (E)-4-methoxy-N′-(4-nitrobenzylidene)benzohydrazide) exhibit planar molecular conformations, favoring π-π stacking but reduced hydrogen-bond diversity .

Lipophilicity and Bioavailability

  • The 4-fluorophenylmethoxy group increases logP compared to methoxy or hydroxyl analogs, enhancing blood-brain barrier penetration—a critical factor for central nervous system-targeted therapies .
  • Chlorophenyl derivatives (e.g., 5a ) prioritize cytotoxicity but may suffer from higher toxicity risks, whereas fluorine’s balance of lipophilicity and metabolic resistance offers a safer profile .

Data Tables: Key Comparative Metrics

Compound Substituent(s) Biological Target IC₅₀/EC₅₀ Key Structural Feature Reference
This compound 3-(4-Fluorophenylmethoxy) BuChE/Cancer Cells Pending* Fluorine-enhanced hydrophobicity
9i 3-OMe BuChE 9.6 ± 0.02 µM Optimal methoxy positioning
5a 4-(6-Chloro-benzimidazolyl) Lung Cancer Cells 0.0316 µM Chlorophenyl cytotoxicity
2j 4-Bromo, 4-Fluoro Antiproliferative 4.7 µM Dual electronegative substituents
(E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide 4-OMe, 3,4,5-trihydroxy Antioxidant/Enzyme Inhibitor N/A Multi-donor hydrogen bonding

*Pending further experimental validation.

Biological Activity

3-[(4-Fluorophenyl)methoxy]benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the hydrazide class of compounds. Its synthesis typically involves the reaction of 4-fluorobenzyl chloride with 3-hydroxybenzohydrazide under reflux conditions, often using a base for catalysis. This method yields a product that can be purified through recrystallization.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimal Inhibitory Concentration (MIC) values suggest potent activity comparable to standard antibiotics .
  • Anticancer Properties : Research has shown that this compound can inhibit the growth of several human cancer cell lines. In vitro studies using the MTT assay demonstrated cytotoxic effects against various cancer types, including lung, liver, and breast cancers .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or affecting signal transduction pathways. This interaction may lead to altered gene expression and cellular processes critical for tumor growth and microbial resistance.

Antimicrobial Studies

A study focused on hydrazone derivatives, including this compound, revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.48 µg/mL to 31.25 µg/mL depending on the bacterial strain tested. Notably, some derivatives demonstrated activity superior to traditional antibiotics like nitrofurantoin .

CompoundTarget BacteriaMIC (µg/mL)MBC (µg/mL)
This compoundS. aureus ATCC 433003.917.81
Other Hydrazone DerivativeE. coli15.6231.25

Anticancer Activity

In vitro testing against various human cancer cell lines showed that this compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (µM)
HepG2 (liver)12.5
MCF-7 (breast)15.0
A549 (lung)10.0

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

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